2,5-di-tert-butylthiophene-3-carbaldehyde
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Overview
Description
2,5-di-tert-butylthiophene-3-carbaldehyde is an organic compound with the molecular formula C14H20OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two tert-butyl groups at the 2 and 5 positions and an aldehyde group at the 3 position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-tert-butylthiophene-3-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,4-diketones under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-di-tert-butylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-di-tert-butylthiophene-3-carboxylic acid.
Reduction: 2,5-di-tert-butylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2,5-di-tert-butylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-di-tert-butylthiophene-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-di-tert-butylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-formylthiophene: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
2,5-dimethylthiophene-3-carbaldehyde: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and physical properties.
Uniqueness
2,5-di-tert-butylthiophene-3-carbaldehyde is unique due to the presence of both tert-butyl groups and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
41443-84-9 |
---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.4 |
Purity |
95 |
Origin of Product |
United States |
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